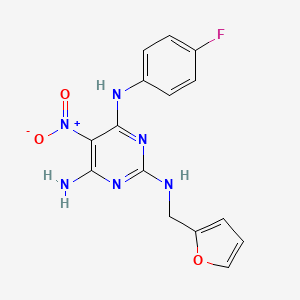![molecular formula C14H16O3 B14134833 2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 89114-53-4](/img/structure/B14134833.png)
2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes two methoxy groups and a dihydrobiphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Friedel-Crafts acylation followed by reduction and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
化学反应分析
Types of Reactions
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学研究应用
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce various biological effects. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- 2,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone
- 4’-O-monosubstituted-DMC
- 7-O-acylated-4-hydroxycoumarin derivatives
Uniqueness
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific structural features, such as the presence of methoxy groups and a dihydrobiphenyl core. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
89114-53-4 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
2-methoxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-11-8-6-10(7-9-11)12-4-3-5-13(15)14(12)17-2/h6-9H,3-5H2,1-2H3 |
InChI 键 |
ONHLENOOECCFSA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
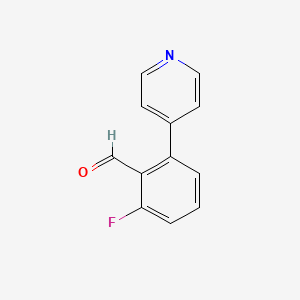
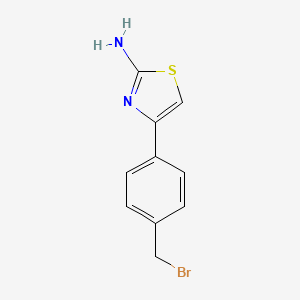

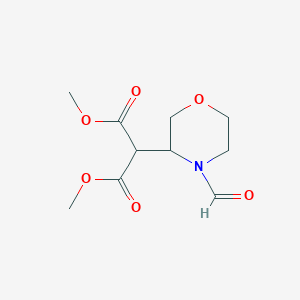
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
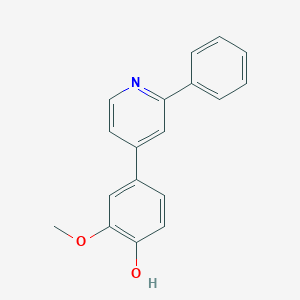
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
